N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-17-8-14-21(15-9-17)28(2)33(30,31)24-22(18-6-4-3-5-7-18)16-32-23(24)25(29)27-20-12-10-19(26)11-13-20/h3-16H,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYSPAFQUXACAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C19H16ClNO4S
- Molecular Weight : 421.91 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to influence cellular pathways involved in inflammation and cancer progression. The presence of the sulfamoyl group enhances its interaction with target proteins, potentially leading to inhibition of key enzymes involved in disease processes.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties against Hepatitis B Virus (HBV). For instance, related compounds have demonstrated significant inhibition of HBV replication through increased intracellular levels of APOBEC3G, an enzyme known for its antiviral activity against HBV .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains. This suggests a selective antibacterial profile that could be leveraged for therapeutic applications .
Anticancer Activity
Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The compound's structural features are thought to facilitate interactions with cancer-related proteins, thereby exerting its effects .
Case Studies and Research Findings
- Antiviral Efficacy : A study conducted on a related derivative demonstrated an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating promising antiviral activity compared to existing treatments like lamivudine .
- Antibacterial Screening : In a comprehensive screening involving multiple bacterial strains, compounds similar to this compound were tested for their ability to inhibit bacterial growth. Results showed significant inhibition against specific pathogens, highlighting their potential as antibacterial agents .
- Anticancer Research : A recent investigation into the anticancer potential revealed that the compound could induce apoptosis in various cancer cell lines, suggesting a mechanism that warrants further exploration in clinical settings .
Data Tables
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines, including those from breast, colon, and cervical cancers .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The presence of the thiophene ring and sulfonamide group is believed to enhance its interaction with biological targets involved in cell proliferation and survival pathways .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell proliferation in multiple human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on structure-activity relationships, modifications to the methyl and chlorophenyl groups were systematically studied to assess their impact on anticancer activity. This research highlighted that specific substitutions could enhance efficacy while reducing toxicity, providing a pathway for optimizing drug candidates derived from this compound .
Preparation Methods
Thiophene Ring Assembly
The thiophene backbone is constructed via cyclization of α,β-unsaturated carbonyl precursors. A representative route involves:
- Knorr Paal Cyclization : Heating diketones (e.g., 1,4-diketones) with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 12 hours yields 2,5-disubstituted thiophenes.
- Functionalization at C-3 and C-4 : Electrophilic aromatic substitution introduces phenyl and sulfamoyl precursors. For example, Friedel-Crafts acylation with benzoyl chloride positions the phenyl group at C-4.
Sulfamoyl Group Installation
The methyl(4-methylphenyl)sulfamoyl moiety is introduced via sulfamoylation:
- Sulfonyl Chloride Intermediate : Treat the thiophene intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
- Amination : React the sulfonyl chloride with methyl(4-methylphenyl)amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Optimal conditions use tetrahydrofuran (THF) at −20°C, achieving 78–85% yield.
Carboxamide Formation
The C-2 carboxamide is installed through:
- Ester Hydrolysis : Hydrolyze a methyl ester precursor (e.g., methyl thiophene-2-carboxylate) with lithium hydroxide (LiOH) in methanol/water (3:1) at 60°C.
- Amide Coupling : Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with 4-chloroaniline in dimethylformamide (DMF) at room temperature.
One-Pot Synthesis Optimization
Recent advances enable a streamlined one-pot approach:
Procedure :
- Combine thiophene-3-sulfonyl chloride, methyl(4-methylphenyl)amine, and 4-chloroaniline in acetonitrile.
- Add triethylamine (TEA) as a base and heat to 50°C for 8 hours.
- Quench with ice-water and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Advantages :
- Eliminates intermediate isolation
- Reduces solvent waste
- Improves overall yield to 70–75%
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents decomposition |
| Solvent | THF or acetonitrile | Enhances solubility |
| Base | DIPEA or N-methylimidazole | Minimizes side reactions |
| Reaction Time | 6–8 hours | Completes conversion |
Q & A
Q. How can machine learning models predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Descriptor Generation : RDKit computes 2D/3D molecular descriptors (e.g., topological polar surface area, rotatable bonds) .
- QSAR Modeling : Random Forest or SVM algorithms correlate descriptors with IC₅₀ values (training set: n > 50 derivatives) .
- Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5) ensure predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
